molecular formula C19H30BNO2 B8486677 1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine

1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine

Cat. No.: B8486677
M. Wt: 315.3 g/mol
InChI Key: ADVMCSGIGRUKCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine is a complex organic compound that features a piperidine ring substituted with an ethyl group and a phenyl ring The phenyl ring is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine can undergo various types of reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Reduced boronate esters.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions . The piperidine ring can also interact with biological targets, potentially leading to pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine is unique due to the combination of the piperidine ring and the boronate ester group

Properties

Molecular Formula

C19H30BNO2

Molecular Weight

315.3 g/mol

IUPAC Name

1-ethyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine

InChI

InChI=1S/C19H30BNO2/c1-6-21-13-11-16(12-14-21)15-7-9-17(10-8-15)20-22-18(2,3)19(4,5)23-20/h7-10,16H,6,11-14H2,1-5H3

InChI Key

ADVMCSGIGRUKCR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCN(CC3)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine in THF was added MeCHO (40%, 0.17 mL, 1.48 mmol) and AcOH (45 mg, 0.74 mmol), the mixture was stirred at room temperature for 20 minutes. Then the NaBH(OAc)3 (157 mg, 0.74 mmol) was added and stirred overnight. The reaction solution was poured to NaHCO3, extracted with EA, dried and concentrated to give product as white solid. MS (m/z): 316 (M+H)+.
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